![molecular formula C20H21N5O B2490857 (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108287-98-3](/img/structure/B2490857.png)
(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to the target compound involves multiple steps, including the preparation of intermediate structures and the application of specific reactions to introduce various functional groups. For example, the synthesis of related pyrrol and triazolyl methanones involves cyclization reactions, functional group transformations, and the use of specific reagents to achieve the desired molecular architecture (Cao et al., 2010). Such methods demonstrate the complexity and intricacy involved in constructing molecules with specific structural features.
Molecular Structure Analysis
The crystal structure of molecules containing pyrrol, phenyl, and triazolyl groups has been characterized using X-ray diffraction, revealing detailed insights into their molecular geometry, bond lengths, angles, and conformational stability. The molecular structure is critical for understanding the compound's reactivity and interaction with other molecules (Cao et al., 2010). Detailed structural analysis provides foundational knowledge for predicting chemical behavior and potential applications.
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-3-5-16(6-4-15)23-11-1-2-12-23)24-17-7-8-18(24)14-19(13-17)25-21-9-10-22-25/h1-6,9-12,17-19H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYYWOQMSSBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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